

Application Note: Experimental Determination of 4-Hydroxynicotinic Acid Solubility

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Compound of Interest

Compound Name: 4-Hydroxynicotinic acid

Cat. No.: B1198600

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Introduction

4-Hydroxynicotinic acid (4HNA), also known as 4-hydroxy-3-pyridinecarboxylic acid, is a heterocyclic compound of interest in pharmaceutical and chemical research. Understanding its solubility in various solvents is a critical parameter for its application in drug development, formulation studies, and chemical synthesis. This document provides a detailed protocol for the experimental determination of **4-Hydroxynicotinic acid** solubility and presents available solubility data.

Physicochemical Properties of 4-Hydroxynicotinic Acid

Property	Value	Reference
Molecular Formula	$C_6H_5NO_3$	[1]
Molecular Weight	139.11 g/mol	[1]
CAS Number	609-70-1	[1]
Appearance	Off-white to light yellow solid	[2]
Melting Point	257 °C	[3]

Quantitative Solubility Data

The experimental solubility of **4-Hydroxynicotinic acid** has been determined in a limited number of solvents. The following table summarizes the available quantitative data.

Solvent	Temperature (K)	Solubility (g/100 g solvent)	Method	Reference
Water	288	Data not available in snippet	Gravimetric	[4]
293	Data not available in snippet	Gravimetric	[4]	
298	Data not available in snippet	Gravimetric	[4]	
303	Data not available in snippet	Gravimetric	[4]	
308	Data not available in snippet	Gravimetric	[4]	
313	Data not available in snippet	Gravimetric	[4]	
318	Data not available in snippet	Gravimetric	[4]	
323	Data not available in snippet	Gravimetric	[4]	
328	Data not available in snippet	Gravimetric	[4]	
333	Data not available in	Gravimetric	[4]	

snippet

Ethanol	288	Data not available in snippet	Gravimetric	[4]
293	Data not available in snippet	Gravimetric	[4]	
298	Data not available in snippet	Gravimetric	[4]	
303	Data not available in snippet	Gravimetric	[4]	
308	Data not available in snippet	Gravimetric	[4]	
313	Data not available in snippet	Gravimetric	[4]	
318	Data not available in snippet	Gravimetric	[4]	
323	Data not available in snippet	Gravimetric	[4]	
328	Data not available in snippet	Gravimetric	[4]	
333	Data not available in snippet	Gravimetric	[4]	

0.1 M NaOH	Ambient	10 g/100 mL	Not specified	[2]
Formic Acid	Ambient	5 g/100 mL	Not specified	

Note: A study by Esteves et al. determined the solubility of 4HNA in water and ethanol over a temperature range of 288 to 333 K.[4] At 293 K, 4HNA was found to be the most soluble of the hydroxynicotinic acid isomers in water.[4] Another study mentions solubility vs. temperature determinations for all hydroxynicotinic acid isomers in water and dimethyl sulfoxide (DMSO).[5]

Experimental Protocols

The following protocols describe the equilibrium solubility determination of **4-Hydroxynicotinic acid** using the widely accepted shake-flask method followed by quantification using either gravimetric analysis, High-Performance Liquid Chromatography (HPLC), or UV-Vis spectrophotometry.

I. Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

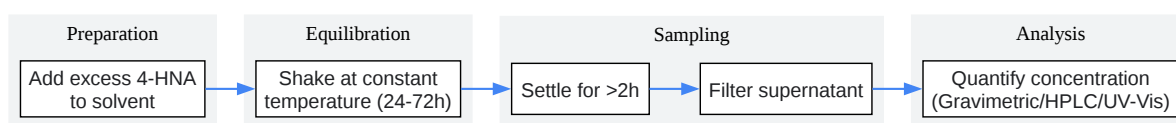
Materials:

- **4-Hydroxynicotinic acid** (purity > 99%)
- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO) of analytical grade
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (0.45 µm)

- Pipettes and other standard laboratory glassware

Procedure:

- **Sample Preparation:** Add an excess amount of **4-Hydroxynicotinic acid** to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K for physiological relevance). Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.
- **Sample Collection:** After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
- **Filtration:** Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with the same solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.



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Figure 1. Experimental workflow for solubility determination.

II. Quantification Methods

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

- Accurately weigh an empty, dry container (e.g., an evaporating dish).
- Pipette a known volume of the clear, saturated filtrate into the container.
- Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of **4-Hydroxynicotinic acid**.
- Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.
- Repeat the drying and weighing steps until a constant weight is achieved.
- The difference between the final and initial weights of the container gives the mass of the dissolved **4-Hydroxynicotinic acid**.

HPLC is a highly sensitive and specific method for quantifying the concentration of **4-Hydroxynicotinic acid**. A reverse-phase HPLC method is generally suitable.

Instrumentation and Conditions (Example):

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection: UV detector at a wavelength of maximum absorbance for **4-Hydroxynicotinic acid** (to be determined by scanning a standard solution).
- Column Temperature: 25 °C

Procedure:

- **Calibration Curve:** Prepare a series of standard solutions of **4-Hydroxynicotinic acid** of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject the filtered and diluted sample from the solubility experiment into the HPLC system.
- **Quantification:** Determine the concentration of **4-Hydroxynicotinic acid** in the sample by comparing its peak area to the calibration curve.

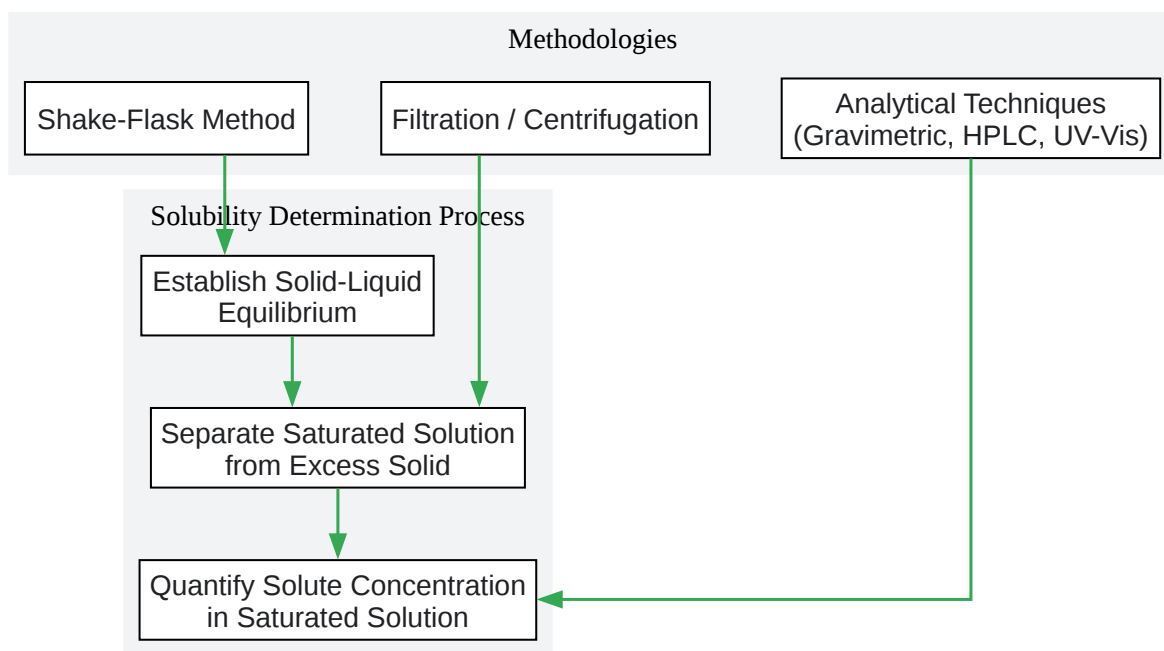
This method is a simpler alternative to HPLC, provided that **4-Hydroxynicotinic acid** has a distinct UV absorbance and the solvent does not interfere at the analytical wavelength.

Procedure:

- **Determine λ_{max} :** Scan a standard solution of **4-Hydroxynicotinic acid** in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).
- **Calibration Curve:** Prepare a series of standard solutions of **4-Hydroxynicotinic acid** of known concentrations. Measure the absorbance of each standard at the λ_{max} . Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).
- **Sample Analysis:** Measure the absorbance of the filtered and diluted sample from the solubility experiment at the λ_{max} .
- **Quantification:** Determine the concentration of **4-Hydroxynicotinic acid** in the sample using the equation of the line from the calibration curve.

Signaling Pathways and Logical Relationships

The determination of solubility follows a logical progression from establishing equilibrium to quantifying the dissolved solute.



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Figure 2. Logical relationship in solubility determination.

Conclusion

The provided protocols offer a robust framework for the experimental determination of **4-Hydroxynicotinic acid** solubility. While quantitative data in water and ethanol are available, further research is needed to establish a comprehensive solubility profile in a wider range of organic solvents. Such data will be invaluable for the continued development and application of this compound in various scientific and industrial fields. Researchers are encouraged to use the described methodologies to expand the existing knowledge base on the solubility of **4-Hydroxynicotinic acid**.

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